molecular formula C18H16ClN5O3 B13762223 Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- CAS No. 76979-56-1

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Cat. No.: B13762223
CAS No.: 76979-56-1
M. Wt: 385.8 g/mol
InChI Key: HNLHDIPLJULBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with phosgene to form the corresponding isocyanate, which is then reacted with 2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)acetamide under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- exerts its effects involves interactions with specific molecular targets and pathways. The quinazolinone moiety may interact with enzymes or receptors, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(phenyl)carbonyl-2-(quinazolinyl)methylamine
  • Acetamide, N-(((4-methylphenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)-

Uniqueness

Acetamide, N-(((4-chlorophenyl)amino)carbonyl)-2-(((4-oxo-3(4H)-quinazolinyl)methyl)amino)- is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

76979-56-1

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-2-[(4-oxoquinazolin-3-yl)methylamino]acetamide

InChI

InChI=1S/C18H16ClN5O3/c19-12-5-7-13(8-6-12)22-18(27)23-16(25)9-20-10-24-11-21-15-4-2-1-3-14(15)17(24)26/h1-8,11,20H,9-10H2,(H2,22,23,25,27)

InChI Key

HNLHDIPLJULBNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCC(=O)NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.